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Introduction

LipiRADICAL™ Green is a fluorescent probe designed for the specific detection of lipid

radicals, which are the primary products of lipid peroxidation.[1] This process is a key event in

cellular oxidative stress and has been implicated in various pathological conditions, including

ferroptosis, an iron-dependent form of cell death.[2] Unlike many general reactive oxygen

species (ROS) probes, LipiRADICAL™ Green exhibits high selectivity for lipid-derived radicals

(L• and LOO•) and does not react with other ROS, making it a powerful tool for studying the

specific mechanisms of lipid peroxidation.[2][3] In its native state, the probe's fluorescence is

quenched. Upon reaction with a lipid radical, a stable covalent bond is formed, leading to a

significant increase in green fluorescence.[1][2] This property allows for the quantification of

lipid radical levels in cells using techniques such as flow cytometry.

Principle of Detection

LipiRADICAL™ Green consists of a nitroxide radical moiety, which acts as a radical trap,

conjugated to a nitrobenzoxadiazole (NBD) fluorophore. The nitroxide effectively quenches the

NBD fluorescence intramolecularly. When the probe encounters a lipid radical, a radical-radical

coupling reaction occurs, forming a non-radical covalent adduct. This reaction disrupts the
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quenching mechanism, resulting in a dramatic recovery of the green fluorescence, which can

be measured to quantify the extent of lipid peroxidation.[1][2]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the lipid peroxidation signaling pathway and the general

workflow for using LipiRADICAL™ Green in a flow cytometry experiment.
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Caption: Lipid Peroxidation Signaling Pathway.

LipiRADICAL™ Green Flow Cytometry Workflow

Cell Preparation

Staining

Flow Cytometry Analysis

1. Culture Cells

2. Induce Lipid Peroxidation
(e.g., with Erastin, RSL3)

3. Harvest and Wash Cells

4. Stain with
LipiRADICAL™ Green

5. Incubate

6. Acquire Data on
Flow Cytometer

7. Analyze Green
Fluorescence

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b609460?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: LipiRADICAL™ Green Flow Cytometry Workflow.

Quantitative Data Summary
Parameter Recommended Value Notes

Excitation Wavelength
470 nm (Optimal) / 488 nm

(Standard Laser)

The 488 nm laser line

available on most flow

cytometers is suitable for

excitation.[1][4]

Emission Wavelength
520-600 nm (Maximum ~540

nm)

A standard FITC or GFP filter

set is appropriate for detection.

[3]

LipiRADICAL™ Green

Concentration
1 µM

This is a starting concentration;

optimization may be required

depending on the cell type and

experimental conditions.[3]

Incubation Time 20 minutes

Incubation time may need to

be optimized for different cell

lines and experimental setups.

[3]

Incubation Temperature 37°C
Standard cell culture

incubation temperature.

Cell Density 1 x 10^6 cells/mL
A typical cell density for flow

cytometry experiments.[5]

Experimental Protocols
Materials Required:

LipiRADICAL™ Green reagent

Cells of interest
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Complete cell culture medium

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

Inducer of lipid peroxidation (e.g., Erastin, RSL3, hemin, AAPH)[1][2]

Negative control (vehicle for the inducer)

Positive control (optional, a known inducer of lipid peroxidation)

Flow cytometer with a 488 nm laser and a green fluorescence detector (e.g., FITC channel)

Flow cytometry tubes

Protocol for Staining Suspension Cells:

Cell Culture and Treatment:

Culture cells to the desired confluency under standard conditions.

Induce lipid peroxidation by treating the cells with the desired compound (e.g., Erastin) for

the appropriate duration. Include a vehicle-treated control group.

Cell Harvesting and Washing:

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

Wash the cells once with 1 mL of pre-warmed PBS.

Resuspend the cell pellet in an appropriate volume of PBS to achieve a concentration of 1

x 10^6 cells/mL.[5]

Staining with LipiRADICAL™ Green:

Add LipiRADICAL™ Green to the cell suspension to a final concentration of 1 µM.[3]

Incubate the cells for 20 minutes at 37°C, protected from light.[3]

Washing:
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After incubation, wash the cells once with 1 mL of PBS to remove excess probe.

Centrifuge at 300 x g for 5 minutes and resuspend the cells in an appropriate volume of

PBS for flow cytometry analysis.

Flow Cytometry Analysis:

Acquire data on a flow cytometer using a 488 nm excitation laser and a green emission

filter (e.g., 530/30 nm).

Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

Analyze the data by gating on the cell population of interest and quantifying the mean

fluorescence intensity (MFI) in the green channel.

Protocol for Staining Adherent Cells:

Cell Culture and Treatment:

Seed adherent cells in a culture plate and allow them to attach overnight.

Treat the cells with the lipid peroxidation inducer and vehicle control as described for

suspension cells.

Staining with LipiRADICAL™ Green:

After treatment, remove the culture medium and wash the cells once with pre-warmed

PBS.

Add fresh, pre-warmed culture medium or PBS containing 1 µM LipiRADICAL™ Green to

the cells.[3]

Incubate for 20 minutes at 37°C, protected from light.[3]

Cell Harvesting and Washing:

After incubation, remove the staining solution and wash the cells once with PBS.

Harvest the cells using a gentle cell dissociation reagent (e.g., Accutase or Trypsin-EDTA).
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Neutralize the dissociation reagent with complete medium and transfer the cell suspension

to a flow cytometry tube.

Wash the cells once with PBS by centrifugation (300 x g for 5 minutes).

Resuspension and Analysis:

Resuspend the cell pellet in an appropriate volume of PBS for flow cytometry analysis.

Proceed with flow cytometry analysis as described for suspension cells.

Controls and Data Interpretation:

Unstained Cells: To set the baseline fluorescence of the cell population.

Vehicle-Treated Stained Cells: To determine the basal level of lipid peroxidation in the cells.

Inducer-Treated Stained Cells: To measure the increase in lipid peroxidation following

treatment.

Optional - Quenched Control: Pre-treatment with a known antioxidant or a specific inhibitor of

lipid peroxidation (like OH-Pen) can be used to confirm the specificity of the signal.[6]

An increase in the mean fluorescence intensity in the green channel of the inducer-treated cells

compared to the vehicle-treated cells indicates an increase in lipid radical formation. The

results can be presented as a histogram overlay of the different treatment groups or as a bar

graph showing the fold change in MFI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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